Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate
Description
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
ethyl 2-(3,4-dihydro-2H-1,4-benzothiazin-3-yl)acetate |
InChI |
InChI=1S/C12H15NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-6,9,13H,2,7-8H2,1H3 |
InChI Key |
FLCTVMNVVHOLKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CSC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Reaction Between Isothiocyanates and Hydrazine Derivatives
Alkylation and Esterification Steps
N-Alkylation with Ethyl Bromoacetate
Ethyl 2-(3,4-dihydro-2H-benzo[B]thiazin-3-yl)acetate can be prepared by N-alkylation of 2H-benzo[b]thiazin-3(4H)-one with ethyl bromoacetate in the presence of a base such as anhydrous potassium carbonate.
-
- React equimolar amounts of 2H-benzo[b]thiazin-3(4H)-one and ethyl bromoacetate.
- Use dry acetone as solvent.
- Add anhydrous potassium carbonate as base.
- Reflux the mixture for approximately 22 hours.
- Monitor reaction progress by TLC (hexane:ethyl acetate, 1:2).
- Filter off potassium carbonate and evaporate solvent under reduced pressure.
- Purify product by crystallization or chromatography.
Yield: Approximately 67% reported.
Characterization: IR (C=O stretch at ~1654 cm⁻¹), ¹H NMR (ethyl group triplet at 1.46 ppm, methylene singlets), ¹³C NMR, and LC-MS confirming molecular ion peak at m/z 251.03 [M+].
Alternative Synthetic Routes and Improvements
Metal-Free Cyclization Using Carbon Disulfide
A novel method involves the reaction of (E)-3-(2-aminoaryl)acrylates with carbon disulfide under mild, metal-free conditions, catalyzed by DABCO, to form ring-fused benzothiazine-2-thione derivatives. These intermediates can be further alkylated to yield ethyl 2-(3,4-dihydro-2H-benzo[B]thiazin-3-yl)acetate analogs.
- Reaction conditions: Room temperature, DMSO solvent, DABCO catalyst, 2 days reaction time.
- Yields: Moderate to excellent, depending on substrate.
Summary Table of Preparation Methods
Mechanistic Insights
- The DABCO-catalyzed reactions proceed via nucleophilic activation of the carbonyl and thiol groups, facilitating cyclization to form the benzothiazine ring.
- Alkylation involves nucleophilic substitution on ethyl bromoacetate by the nitrogen atom of the benzothiazine core.
- Metal-free cyclization with carbon disulfide involves initial formation of dithiocarbamate intermediates, followed by ring closure.
Chemical Reactions Analysis
Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the benzothiazine ring to its dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the benzo[b][1,4]thiazine structure exhibit various biological activities, including antimicrobial effects. Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate has been studied for its potential to inhibit bacterial growth. In vitro studies have shown promising results against several strains of bacteria, suggesting its utility as an antimicrobial agent.
Anticancer Potential
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms. Further investigations are ongoing to elucidate the specific pathways involved and to assess its efficacy in vivo .
Biological Interaction Studies
Understanding how this compound interacts with biological targets is crucial for predicting its pharmacological effects. Interaction studies have focused on:
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. The compound’s ability to interact with other molecular targets, such as metal ions, also contributes to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Lipophilicity : The ethyl ester (logP ~2.5) is more lipophilic than the methyl ester (logP ~1.8) and acetamide (logP ~0.9), impacting membrane permeability .
- Hydrogen Bonding : The acetamide derivative forms intermolecular N–H···O hydrogen bonds, enhancing aqueous solubility compared to esters .
- Thermal Stability: Melting points range from 185–203°C for oxazinone derivatives , while the target compound’s stability is inferred from its crystalline structure .
Pharmacological Activity
- Target Compound: Limited direct biological data; serves as a precursor for bioactive molecules .
- Coumarin-Benzothiazine Hybrids: Exhibit potent antinociceptive activity (ED₅₀: 15–30 mg/kg) with reduced gastrointestinal toxicity compared to NSAIDs .
- Oxazinone Derivatives: Substituted analogs (e.g., 20b with a 4-methoxy group) show enhanced analgesic efficacy (IC₅₀: 8 µM) due to electron-donating substituents .
Key Research Findings
- Structure-Activity Relationships (SAR) :
- Crystallographic Data: The acetamide derivative crystallizes in a monoclinic system (space group P2₁/c) with a hydrogen-bonded network . The target compound’s crystal structure remains unreported but is inferred to adopt a similar planar conformation .
Biological Activity
Ethyl 2-(3,4-dihydro-2H-benzo[B][1,4]thiazin-3-YL)acetate is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties of the compound, including its antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by various studies and data.
- Chemical Formula : C₁₂H₁₃N₁O₃S
- Molecular Weight : 251.30 g/mol
- CAS Number : 82191-17-1
Antimicrobial Activity
Studies have demonstrated that thiazine derivatives exhibit potent antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results indicate that the compound may serve as a potential lead for the development of new antimicrobial agents .
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In vitro studies have evaluated its effects on various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | Inhibited cell proliferation |
| HeLa (Cervical Cancer) | 12.8 | Induced apoptosis |
| A549 (Lung Cancer) | 18.0 | Reduced viability |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory effects. In animal models of inflammation, it demonstrated a significant reduction in edema and inflammatory cytokine levels:
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| TNF-α | 250 pg/mL | 120 pg/mL |
| IL-6 | 300 pg/mL | 150 pg/mL |
These findings suggest that the compound may inhibit pro-inflammatory pathways and could be useful in treating inflammatory diseases .
Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer's. The compound has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease:
| Compound | IC₅₀ (µM) |
|---|---|
| This compound | 0.025 |
| Donepezil (Reference Drug) | 0.021 |
This suggests that this compound may be a viable candidate for further development as a therapeutic agent for Alzheimer's disease .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(3,4-dihydro-2H-benzo[b][1,4]thiazin-3-yl)acetate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely used method involves refluxing 2H-benzo[b][1,4]thiazin-3(4H)-one with ethyl bromoacetate in dry acetone, catalyzed by anhydrous potassium carbonate (K₂CO₃) for 22 hours . Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) ensures completion. Post-reaction, filtration and solvent evaporation yield the crude product, which is purified via recrystallization (e.g., ethanol) . Optimization may involve adjusting stoichiometry (equimolar ratios), solvent polarity, or catalyst loading to improve yields (reported ~70–85%) .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Key techniques include:
- IR spectroscopy : Detection of ester carbonyl (C=O) at ~1750 cm⁻¹ and thiazine-related C-N/C-S stretches .
- NMR spectroscopy :
- ¹H NMR: Signals for ester methyl (δ ~1.2–1.4 ppm) and methylene groups (δ ~3.0–4.2 ppm) .
- ¹³C NMR: Ester carbonyl (δ ~169–176 ppm) and thiazine carbons (δ ~35–55 ppm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond ~1.75 Å) using SHELXL refinement .
Q. How is purity assessed during synthesis, and what purification methods are effective?
- TLC : Monitors reaction progress with hexane/ethyl acetate (1:2) or chloroform/methanol (4:1) .
- Column chromatography : Separates impurities using n-hexane/ethyl acetate gradients .
- Recrystallization : Ethanol or ethyl acetate are preferred solvents for final purification .
Advanced Research Questions
Q. What pharmacological activities have been explored for benzothiazine derivatives, and how are these assays designed?
Benzothiazines with a keto group exhibit stimulant and antidepressant activity . For example:
- Antinociceptive testing : Administered in rodent models (e.g., hot-plate or tail-flick tests) at 10–50 mg/kg doses. Activity is quantified via latency time increases .
- DNA interaction studies : UV-Vis spectroscopy and fluorescence quenching assess binding affinity (e.g., Kₐ values via Benesi-Hildebrand plots) .
Q. How can derivatization enhance the compound’s bioactivity or physicochemical properties?
- Hydrazide formation : Reacting the ester with hydrazine hydrate yields acetohydrazide derivatives, which are precursors for heterocyclic scaffolds (e.g., triazoles) .
- Amide coupling : Derivatives like 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-4-yl)acetamide are synthesized for enhanced solubility or target specificity .
Q. What computational methods are used to predict interactions or stability of this compound?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Screens against targets like serotonin receptors (5-HT) or DNA grooves using AutoDock/Vina .
Q. How should researchers address contradictions in spectral or crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
